Hpph
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Overview
Description
2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a, commonly referred to as HPPH, is a second-generation photosensitizer used in photodynamic therapy (PDT). This compound is a derivative of pyropheophorbide-α and has shown promising results in clinical trials for various tumors . Photodynamic therapy is a non-invasive treatment method that involves the use of photosensitizers, light, and reactive oxygen species to kill cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-hexyloxyethyl)-2-devinyl pyropheophorbide-a involves the derivatization of pyropheophorbide-α. The process typically includes the following steps :
Linking Pyropheophorbide-a with 5-ALA: This step produces an intermediate compound.
Coupling with Different Chemical Groups: The intermediate compound is then coupled with various chemical groups such as methyloxyethyl, ethyloxyethyl, n-propyloxyethyl, and others to produce the final product.
Industrial Production Methods
Industrial production of 2-(1-hexyloxyethyl)-2-devinyl pyropheophorbide-a often involves large-scale preparative liquid chromatography (HPLC) for the isolation and purification of the compound . This method ensures high purity and yield, which is crucial for its application in photodynamic therapy.
Chemical Reactions Analysis
Types of Reactions
2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often facilitated by light exposure in the presence of oxygen.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Typically involves light exposure and oxygen.
Reduction: Often involves the use of reducing agents such as sodium borohydride.
Substitution: Various chemical groups can be introduced using appropriate reagents under controlled conditions.
Major Products Formed
Scientific Research Applications
2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a has a wide range of scientific research applications, including :
Chemistry: Used as a photosensitizer in photodynamic studies.
Biology: Investigated for its effects on cellular processes and interactions.
Medicine: Primarily used in photodynamic therapy for the treatment of various cancers.
Mechanism of Action
The mechanism of action of 2-(1-hexyloxyethyl)-2-devinyl pyropheophorbide-a involves its activation by light, leading to the production of reactive oxygen species (ROS). These ROS cause damage to cellular components, ultimately leading to cell death . The compound primarily targets cancer cells due to its preferential accumulation in tumor tissues .
Comparison with Similar Compounds
2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a is compared with other photosensitizers such as Photofrin and iso-HPPH . While Photofrin is the only FDA-approved drug for photodynamic therapy, it has certain disadvantages such as prolonged skin photosensitivity and less optimal photophysical properties . Iso-HPPH, on the other hand, exhibits lower skin phototoxicity and enhanced tissue penetration compared to 2-(1-hexyloxyethyl)-2-devinyl pyropheophorbide-a .
List of Similar Compounds
Photofrin: A first-generation photosensitizer.
Iso-HPPH: A derivative with improved properties.
HPPH-ME: Another derivative with different functional groups.
Properties
IUPAC Name |
3-[11-ethyl-16-(1-hexoxyethyl)-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H48N4O4/c1-8-10-11-12-15-47-24(7)36-22(5)30-17-29-21(4)26(13-14-35(45)46)38(42-29)27-16-34(44)37-23(6)31(43-39(27)37)18-32-25(9-2)20(3)28(40-32)19-33(36)41-30/h17-19,21,24,26,42,44H,8-16H2,1-7H3,(H,45,46) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUBADHCONCMPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C(CC(=C6C(C(C(=C2)N6)C)CCC(=O)O)C5=N4)O)C)C(=C3C)CC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H48N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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